2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Xanthine Oxidase Inhibitor Structure-Activity Relationship Pyrimidine-5-carboxylic acid

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 1248777-82-3) is a heterocyclic building block belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) class. It features a cyclopentyl substituent at the 2-position of the pyrimidine ring, which distinguishes it from other alkyl, allyl, or benzyl analogs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B13159098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-9-7(10(14)15)5-11-8(12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)
InChIKeyTWCPFCYOXBNTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1248777-82-3): Core Scaffold Procurement Specifications


2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 1248777-82-3) is a heterocyclic building block belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) class [1]. It features a cyclopentyl substituent at the 2-position of the pyrimidine ring, which distinguishes it from other alkyl, allyl, or benzyl analogs. This compound is commercially available in a research-grade purity of 95% and serves as an intermediate for designing non-purine xanthine oxidase (XO) inhibitors [2].

Why Simple 2-Substitution Analogs Cannot Replace 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid


Within the ODC class, the 2-position substituent is a critical driver of XO inhibitory potency. Simply swapping the cyclopentyl group for another substituent leads to significant changes in activity, as demonstrated by the quantitative structure-activity relationship (QSAR) models built on 46 analogs [1]. For instance, replacing the cyclopentyl group with a hydrogen atom causes a 10.8-fold loss in potency, while substituting it with an iso-pentyl or allyl chain yields modest improvements [2]. This fine sensitivity to steric and hydrophobic properties means that selecting the precise 2-cyclopentyl derivative is essential for reproducing specific potency thresholds in a screening cascade or synthetic route.

Quantitative Differentiation Evidence for 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid


Head-to-Head XO Inhibition: Cyclopentyl vs. Unsubstituted (Hydrogen) Analog

In a panel of 46 non-purine XO inhibitors, the 2-cyclopentyl analog (Compound 10) demonstrated an IC50 of 0.0585 µM. This is 10.8-fold more potent than the unsubstituted parent molecule (Compound 26, R1 = H), which exhibited an IC50 of 0.629 µM [1]. The introduction of the cyclopentyl group is therefore a decisive factor for achieving sub-100 nM activity.

Xanthine Oxidase Inhibitor Structure-Activity Relationship Pyrimidine-5-carboxylic acid

Steric Influence of Cyclopentyl vs. Linear Alkyl Substituents on Potency

When compared to the 2-allyl derivative (Compound 05, IC50 = 0.0437 µM), the most potent simple alkyl-substituted analog in the series, the cyclopentyl derivative (IC50 = 0.0585 µM) is only 1.34-fold less active [1]. Conversely, it is 1.58-fold more potent than the 2-methyl analog (Compound 01, IC50 = 0.0920 µM) and nearly equipotent to the 2-iso-pentyl analog (Compound 04, IC50 = 0.0541 µM) . These fine-grained differences indicate that the cyclopentyl ring provides a distinct steric and hydrophobic profile that can be leveraged for nuanced SAR exploration.

Xanthine Oxidase Inhibitor Steric Effects QSAR

Meta-Analysis: The Cyclopentyl Group's Contribution to XO Binding in the 3D-QSAR Model

The CoMSIA model (q2 = 0.922, R2 = 0.990) developed on this series indicates that bulky, hydrophobic substituents at the R1 position are beneficial for activity [1]. The cyclopentyl group's contribution maps to a sterically favorable region identified in contour maps, with the model predicting a pIC50 of 7.275 (IC50 ≈ 0.053 µM) for the target compound, closely matching the actual value of 7.2328. In contrast, the smallest substituent (H) maps to an unfavorable region, yielding a predicted pIC50 of 6.201 (IC50 ≈ 0.630 µM) [2]. This validates the cyclopentyl group as a pharmacophoric element that enhances binding affinity through specific steric occupancy and hydrophobic interactions.

3D-QSAR CoMSIA Xanthine Oxidase Inhibitor

Validated Application Scenarios for 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid


Fragment-Based or Scaffold-Hopping Campaigns Targeting Xanthine Oxidase

With a validated IC50 of 58.5 nM, this compound serves as a high-potency starting point for developing next-generation XO inhibitors for gout and hyperuricemia. Its activity places it in the same potency range as other advanced leads, and its cyclopentyl group offers a unique steric handle for further optimization, as shown by the 10.8-fold improvement over the unsubstituted scaffold [1].

Chemical Biology Probe for Studying XO-Dependent Pathways

The compound's well-characterized SAR and quantitative activity profile (pIC50 = 7.2328) make it a reliable probe for cellular assays investigating XO-mediated uric acid production or reactive oxygen species generation. Its distinct potency compared to the allyl or methyl analogs allows for dose-response studies with fine resolution [2].

Synthetic Intermediate for Diversifying 2-Substituted Pyrimidine Libraries

As a stable carboxylic acid building block, it can be readily coupled with amines or alcohols to generate amide or ester libraries. The demonstrated sensitivity of the 2-cyclopentyl group to the XO pharmacophore ensures that these derivatives will maintain a core potency anchor, as evidenced by the robust QSAR models (q2 = 0.897, R2 = 0.983) [3].

Procurement for Preclinical In Vivo Efficacy Studies

Its high in vitro potency (sub-100 nM) suggest it is a suitable candidate for advancing to pharmacokinetic and in vivo disease models. The compound's activity level is competitive with clinical XOIs, and its well-defined structure facilitates analytical method development and scale-up synthesis for GLP-grade studies .

Quote Request

Request a Quote for 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.